2,2,2-trifluoroethyl N-(4-methoxyphenyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

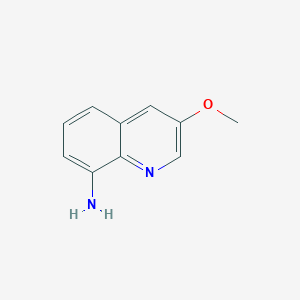

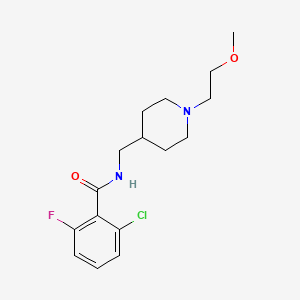

“2,2,2-trifluoroethyl N-(4-methoxyphenyl)carbamate” is a chemical compound with the molecular formula C10H10F3NO3 . It has a molecular weight of 249.19 . The compound is in powder form .

Molecular Structure Analysis

The InChI code for “2,2,2-trifluoroethyl N-(4-methoxyphenyl)carbamate” is1S/C10H10F3NO3/c1-16-8-4-2-7(3-5-8)14-9(15)17-6-10(11,12)13/h2-5H,6H2,1H3,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis

The compound “2,2,2-trifluoroethyl N-(4-methoxyphenyl)carbamate” has a melting point of 80-85°C . It is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Directed Lithiation

The compound 2,2,2-trifluoroethyl N-(4-methoxyphenyl)carbamate has been studied in the context of directed lithiation. Smith et al. (2013) investigated the directed lithiation of related carbamate compounds, which were doubly lithiated on nitrogen and ortho to the directing metalating group. This process resulted in high yields of substituted products, indicating its potential utility in organic synthesis (Smith, El‐Hiti, & Alshammari, 2013).

Facile Preparation of Aryne Precursors

Ganta and Snowden (2007) conducted a study on the facile preparation of arynes, essential intermediates in organic chemistry, using various carbamate compounds. The research highlighted the systematic preparation of phenyl triflates via directed ortho-lithiation-iodination-decarbamation sequences, a method potentially applicable to 2,2,2-trifluoroethyl N-(4-methoxyphenyl)carbamate (Ganta & Snowden, 2007).

Kinetic Studies in Ring Closure Reactions

The kinetics of ring closure reactions of phenyl N-(2-thiocarbamoylphenyl)carbamates were explored by Hanusek et al. (2006). This study contributes to understanding the mechanistic aspects of reactions involving carbamate compounds, which could be relevant for 2,2,2-trifluoroethyl N-(4-methoxyphenyl)carbamate (Hanusek, Sedlák, Jansa, & Štěrba, 2006).

Theoretical and Spectroscopic Analysis

A carbamate compound with tricarbonyl groups was analyzed by Arı et al. (2016) using quantum chemical methods. This research, focusing on keto-enol tautomerism and vibrational spectroscopy, can provide insights into the structural and electronic properties of similar carbamate compounds (Arı, Özpozan, Büyükmumcu, Kabacalı, & Saçmacı, 2016).

Study of Physico-Chemical Properties

Stankovicová et al. (2014) explored the physico-chemical properties of compounds related to 2,2,2-trifluoroethyl N-(4-methoxyphenyl)carbamate. The study focused on lipophilicity, surface activity, and adsorbability, crucial for understanding the relationship between structure and biological activity (Stankovicová, Bezáková, Mokrý, Salát, Kocik, & Csöllei, 2014).

Electrophilic Amination and Acetamidation

Velikorodov et al. (2020) researched the electrophilic amination and acetamidation of various aromatic carbamates, which can be related to the chemistry of 2,2,2-trifluoroethyl N-(4-methoxyphenyl)carbamate. This study contributes to the knowledge of functional group transformations in carbamates (Velikorodov, Kutlalieva, Stepkina, Shustova, & Poddubny, 2020).

Safety and Hazards

The compound “2,2,2-trifluoroethyl N-(4-methoxyphenyl)carbamate” is considered hazardous . The safety information includes pictograms GHS07, signal word “Warning”, and hazard statements H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Eigenschaften

IUPAC Name |

2,2,2-trifluoroethyl N-(4-methoxyphenyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO3/c1-16-8-4-2-7(3-5-8)14-9(15)17-6-10(11,12)13/h2-5H,6H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBLOSRZQMXTDJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)OCC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-trifluoroethyl N-(4-methoxyphenyl)carbamate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(thiophene-2-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2408784.png)

![3-[4-formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2408789.png)

![Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperidine-4-carboxylate](/img/structure/B2408793.png)

![tert-Butyl 7-(4-bromophenyl)-5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B2408794.png)

![Boc-L-Thr[Fmoc-L-Cys(Trt)]-OH](/img/structure/B2408795.png)

![5-(Trifluoromethyl)benzo[d]thiazol-2-amine hydrobromide](/img/structure/B2408799.png)

![4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide](/img/structure/B2408804.png)